molecular formula C8H15NO2 B153503 tert-Butyl allylcarbamate CAS No. 78888-18-3

tert-Butyl allylcarbamate

Cat. No. B153503
CAS RN: 78888-18-3
M. Wt: 157.21 g/mol
InChI Key: AWARHXCROCWEAK-UHFFFAOYSA-N
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Patent
US04912120

Procedure details

N-benzyloxycarbonyl allyl amine was made in the same manner by utilizing benzyl chloroformate and triethylamine at 0° C. Cbz chloride, tosyl chloride, phthaloyl chloride and benzoyl chloride can similarly be used to obtain the corresponding allyl amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([NH:11][CH2:12][CH:13]=[CH2:14])=[O:10])C1C=CC=CC=1.ClC(OCC1C=CC=CC=1)=O.S(Cl)(C1C=[CH:34][C:32]([CH3:33])=[CH:31]C=1)(=O)=O.C(Cl)(=O)C1C(=CC=CC=1)C(Cl)=O.C(Cl)(=O)C1C=CC=CC=1>C(N(CC)CC)C>[C:32]([O:10][C:9]([NH:11][CH2:12][CH:13]=[CH2:14])=[O:8])([CH3:31])([CH3:33])[CH3:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.